molecular formula C16H15N3S B14555069 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione CAS No. 61982-53-4

3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione

Cat. No.: B14555069
CAS No.: 61982-53-4
M. Wt: 281.4 g/mol
InChI Key: VWXFXQXTODYBBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione typically involves the condensation of 4-(dimethylamino)benzaldehyde with o-phenylenediamine, followed by cyclization and subsequent thionation. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.

    Medicine: It has shown promise in the treatment of various diseases, including cancer, bacterial infections, and viral infections.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]quinoxaline-2(1H)-thione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

61982-53-4

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-1H-quinoxaline-2-thione

InChI

InChI=1S/C16H15N3S/c1-19(2)12-9-7-11(8-10-12)15-16(20)18-14-6-4-3-5-13(14)17-15/h3-10H,1-2H3,(H,18,20)

InChI Key

VWXFXQXTODYBBS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.